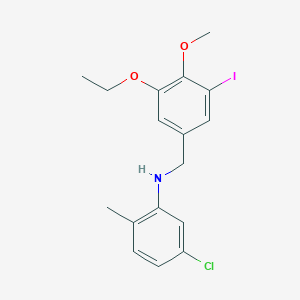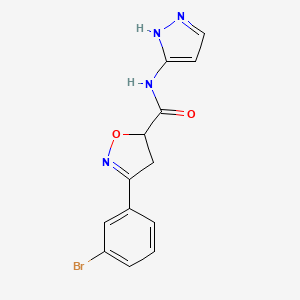![molecular formula C24H27N3O4S B4774539 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide](/img/structure/B4774539.png)
4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide
Overview
Description
4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide, also known as E7046, is a small molecule inhibitor that targets the Toll-like receptor 4 (TLR4) signaling pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide targets the TLR4 signaling pathway, which plays a crucial role in the innate immune response. TLR4 is expressed on various immune cells and recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLR4 triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and chemokines. 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide inhibits this signaling pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor molecules, such as MyD88 and TRIF.
Biochemical and Physiological Effects:
4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1. 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has also been shown to reduce the infiltration of immune cells into tissues, such as the synovium in rheumatoid arthritis. Additionally, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has been shown to reduce tumor growth and metastasis in various cancer models.
Advantages and Limitations for Lab Experiments
4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for TLR4. 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide also has good pharmacokinetic properties, making it suitable for in vivo studies. However, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in some experiments. Additionally, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Future Directions
There are several future directions for research on 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide in clinical trials, which could pave the way for its use in human medicine.
Scientific Research Applications
4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and infectious diseases. In cancer, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has shown promising results in preclinical studies by inhibiting tumor growth and metastasis. In inflammatory disorders, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has shown potential in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis and colitis. In infectious diseases, 4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has shown potential in reducing bacterial load and improving survival in animal models of sepsis.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-5-31-21-10-6-19(7-11-21)25-24(28)26-20-8-12-22(13-9-20)32(29,30)27-23-17(3)14-16(2)15-18(23)4/h6-15,27H,5H2,1-4H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIMPWHUUZNZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4774458.png)
![N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)
![N-({4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4774470.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4774480.png)
![2-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4774482.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4774485.png)
![methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate](/img/structure/B4774488.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4774500.png)
![N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4774508.png)

![3-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-4-methoxybenzaldehyde](/img/structure/B4774529.png)
![methyl 3-chloro-6-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4774536.png)